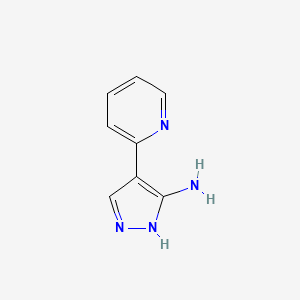

4-(Pyridin-2-yl)-1H-pyrazol-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-pyridin-2-yl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIZENYGUOWMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297899 | |

| Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493038-87-2 | |

| Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493038-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrazole and Pyridine Heterocycles in Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental to life and chemical sciences. globalresearchonline.net Among these, pyrazole (B372694) and pyridine (B92270) moieties are particularly prominent.

Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. globalresearchonline.netnih.gov Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. globalresearchonline.netresearchgate.netnih.gov The pyrazole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a desirable feature in the design of new therapeutic agents. globalresearchonline.netnih.gov

Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is a structural component of numerous natural products, pharmaceuticals, and agrochemicals. libretexts.orglibretexts.org Its nitrogen atom imparts basicity and influences the electronic properties of the ring, making it a key participant in various chemical reactions and biological interactions. libretexts.org

The combination of these two important heterocycles in a single molecule, as seen in 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, creates a unique chemical entity with a rich and versatile chemistry.

Structural Features and Electronic Properties Conferred by the Pyrazole Pyridyl Moiety

The fusion of the pyrazole (B372694) and pyridine (B92270) rings in 4-(Pyridin-2-yl)-1H-pyrazol-5-amine results in a molecule with distinct structural and electronic characteristics. The pyrazole ring is an electron-rich aromatic system, while the pyridine ring is generally considered electron-deficient due to the electronegativity of the nitrogen atom. nih.govlibretexts.org

This electronic dichotomy within the same molecule creates a unique distribution of electron density. The pyrazole moiety, with its two nitrogen atoms, possesses both a pyrrole-like (NH) and a pyridine-like nitrogen. nih.gov The lone pair of electrons on the pyrrole-like nitrogen is part of the aromatic sextet, rendering it less basic, whereas the lone pair on the pyridine-like nitrogen is available for protonation. nih.govlibretexts.org

The pyridine ring, being electron-withdrawing, influences the reactivity of the attached pyrazole ring. This interplay of electronic effects governs the molecule's behavior in chemical reactions and its potential for forming intermolecular interactions, such as hydrogen bonds, which are crucial for its role as a synthetic building block and its biological activity. nih.gov

Role As a Versatile Scaffold in Advanced Chemical Synthesis and Derivatization

The structure of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine offers multiple sites for chemical modification, making it a highly versatile scaffold for the synthesis of a diverse range of derivatives. The amino group (-NH2) on the pyrazole (B372694) ring is a key functional handle that can readily participate in various reactions, including acylation, alkylation, and condensation reactions. nih.govmdpi.com

Furthermore, both the pyrazole and pyridine (B92270) rings can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at different positions. chemicalbook.commdpi.com This ability to be selectively functionalized at multiple points is a critical attribute for a scaffold used in the generation of chemical libraries for drug discovery and materials science. The strategic modification of this core structure can lead to compounds with fine-tuned electronic and steric properties, enabling the exploration of structure-activity relationships. nih.gov

Contextualization As a Critical Intermediate in Complex Molecule Generation

Mechanisms of Molecular Interaction

The biological effects of this compound and its derivatives are rooted in their ability to interact with specific biological targets and modulate key cellular pathways.

Derivatives of the this compound scaffold have been shown to interact with several crucial molecular targets. For instance, a derivative, 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide, has been identified as a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5). nih.gov This interaction is significant as ALK5 plays a critical role in the progression of fibrotic diseases and tumor metastasis. researchgate.net The pyridine (B92270) and pyrazole rings of these compounds are key to their ability to bind to biological targets like kinases. vulcanchem.com Furthermore, the exocyclic amine of similar 5-aminopyrazole derivatives can form a unique hydrogen bond with threonine 106 in the ATP binding pocket of p38α MAP kinase, contributing to their selectivity. nih.gov

The interaction of this compound derivatives with their molecular targets leads to the modulation of various biological pathways. As inhibitors, they can block signaling cascades that are essential for cell growth and survival. For example, by inhibiting ALK5, the aforementioned derivative effectively curtails the signaling pathway mediated by TGF-β, which is often dysregulated in cancer. nih.gov Conversely, other related pyrazole-containing compounds have been developed as activators of specific enzymes. One such derivative, 1-[2-(1-methyl-1H-pyrazol-5-yl)- nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, acts as a potent activator of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway, which is crucial for cellular metabolism. nih.gov

Antineoplastic and Anticancer Potentials

The primary therapeutic interest in this compound and its analogs lies in their potential as anticancer agents. This potential is realized through several mechanisms, including the inhibition of key protein kinases, reduction of cancer cell proliferation, and induction of apoptosis.

A significant body of research highlights the role of pyrazole-based compounds as potent protein kinase inhibitors. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, a close structural relative of this compound, is particularly noted for its inhibitory activity against a wide range of kinases. unife.it

Src Kinase: Pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cancer cell survival, migration, and invasion. unife.itsemanticscholar.org Inhibition of Src can lead to a decrease in the phosphorylation of downstream targets, thereby suppressing the aggressive phenotype of cancer cells. semanticscholar.org

EGFR: The epidermal growth factor receptor (EGFR) is another key target. Some pyrazolo[3,4-d]pyrimidine derivatives have demonstrated inhibitory effects on EGFR tyrosine kinases. unife.it Furthermore, Src inhibitors can indirectly lead to decreased EGFR expression and signaling. semanticscholar.org

p38α MAP Kinase: A series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, which share the 5-aminopyrazole core, were discovered to be highly selective inhibitors of p38α MAP kinase. nih.gov This inhibition is attributed to a specific hydrogen bond between the inhibitor and the kinase. nih.gov

Derivatives of the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov

The inhibition of protein kinases by this compound derivatives directly translates to a reduction in cancer cell proliferation and viability. For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated sub-micromolar antiproliferative activity against a variety of cancer cell lines. nih.gov One particular compound from this series, compound 15, exhibited GI50 values (concentration for 50% inhibition of cell growth) ranging from 0.127 to 0.560 μM across 13 different cancer cell lines. nih.govnih.gov

Similarly, novel pyridine and pyrazolyl pyridine conjugates have shown potent cytotoxicity against HepG2 liver cancer cells. nih.gov The antiproliferative effects of these compounds are often concentration-dependent.

Table 1: Antiproliferative Activity of a Representative N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative (Compound 15)

| Cancer Cell Line | GI50 (μM) |

|---|---|

| Ovarian (A2780) | 0.127-0.560 |

| Ovarian (OVCAR5) | 0.127-0.560 |

| And 11 other cancer cell lines | 0.127-0.560 |

Data sourced from multiple studies indicating a range of activity. nih.govnih.gov

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Mechanistic studies on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives in ovarian cancer cells revealed that these compounds can induce apoptosis. nih.govnih.gov For example, compound 15 was shown to induce significant apoptosis in A2780 and OVCAR5 ovarian cancer cells. nih.gov This induction of apoptosis is often a direct consequence of the inhibition of survival signaling pathways.

Furthermore, these compounds can arrest the cell cycle at specific phases, preventing cancer cells from dividing. The same compound 15 was found to cause cell cycle arrest at the S and G2/M phases in ovarian cancer cells. nih.govnih.gov This arrest is linked to the inhibition of CDK2, which leads to reduced phosphorylation of the retinoblastoma protein (Rb), a key regulator of the G1/S transition. nih.govnih.gov Similarly, other related pyrimidine (B1678525) derivatives have been shown to cause an accumulation of cells in the G1 phase. acs.org

Table 2: Mechanistic Effects of a Representative N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivative (Compound 15) in Ovarian Cancer Cells

| Mechanism | Observed Effect | Reference |

|---|---|---|

| Apoptosis Induction | Increased apoptosis in A2780 and OVCAR5 cells | nih.gov |

| Cell Cycle Arrest | Arrest at S and G2/M phases | nih.govnih.gov |

Efficacy Against Diverse Cancer Cell Lines (e.g., U-2 OS, A549, MCF7, A375, NCI-H460, SF268, B16-F10)

The pyrazole scaffold is a significant pharmacophore in the development of anticancer agents. nih.gov Derivatives of this compound have been investigated for their cytotoxic potential across a variety of human cancer cell lines.

Research into 1,3,4-trisubstituted pyrazole derivatives has demonstrated notable cytotoxic effects. For instance, certain derivatives have been evaluated against cell lines such as the human lung carcinoma (NCI-H460) and breast cancer (MCF7). nih.gov One study reported that a 1,3,4-trisubstituted pyrazole derivative showed activity against MCF7, SF-268 (a central nervous system cancer cell line), and NCI-H460 cell lines, with GI50, TGI50, and LC50 values of 3.79, 12.50, and 42.30 µM, respectively. nih.gov

Furthermore, other pyrazole derivatives have shown efficacy against additional cancer cell lines. A pyrazole hydrazide derivative exhibited significant activity against B16-F10 (murine melanoma) and MCF-7 cancer cell lines, with IC50 values of 0.49 ± 0.07 µM and 0.57 ± 0.03 µM, respectively. nih.gov Another study on pyrazole-containing derivatives reported antitumor potential against NCI-H460, MCF-7, and SF268 cell lines. nih.gov A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a pyrazole scaffold, showed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM. nih.gov

Specifically, for the A375 human melanoma cell line, a 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivative was identified as a potent anticancer agent with an IC50 of 4.2 μM. nih.gov In the case of the A549 human lung cancer cell line, an ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative was found to be the most potent in countering A549 growth, with an IC50 of 26 µM. nih.gov

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Type | Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 1,3,4-Trisubstituted pyrazole derivative | MCF7, SF-268, NCI-H460 | GI50 = 3.79 µM | nih.gov |

| Pyrazole hydrazide derivative | B16-F10, MCF-7 | IC50 = 0.49 µM, 0.57 µM | nih.gov |

| 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 | IC50 = 4.2 μM | nih.gov |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | IC50 = 26 µM | nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | 13 cancer cell lines | GI50 = 0.127-0.560 μM | nih.gov |

Anti-Infective Activities

Antimicrobial Properties

The pyrazole nucleus is a versatile scaffold known for a wide range of pharmacological activities, including antimicrobial properties. nih.gov Various derivatives containing the pyrazole moiety have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens. researchgate.netnih.govscielo.br

Studies have shown that certain pyrazole derivatives exhibit significant antibacterial activity. mdpi.com For instance, novel pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated excellent antibacterial activities, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 0.50 µg/mL against Gram-positive isolates and between 0.062 and 0.50 µg/mL against Gram-negative isolates. nih.gov Another study found that some pyrazole derivatives had strong antibacterial activity against Enterococcus faecalis and Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 60 µg/mL. researchgate.net

The antimicrobial potential of pyrazole derivatives has been attributed to the diverse functional groups that can be attached to the core pyrazole ring. nih.gov For example, the presence of a dimethyl amine group has been shown to enhance antibacterial activity compared to a methoxy (B1213986) group at the same position. nih.gov

Antiviral Potentials

The pyrazole scaffold has been identified as a promising core for the development of antiviral agents. researchgate.netmdpi.com Derivatives of pyrazole have demonstrated activity against a range of viruses, including Herpes Simplex Virus Type-1 (HSV-1) and Peste des Petits Ruminants Virus (PPRV). researchgate.netnih.gov

Specifically, 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit the replication of HSV-1. nih.gov Some of these compounds were found to be potent inhibitors of HSV-1 replication, with 50% effective concentration (EC50) values around 1 µM, comparable to the standard drug acyclovir. nih.gov The mechanism of action for some of these derivatives appears to involve interference with the viral adsorption process. nih.gov

Furthermore, other pyrazole derivatives, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), have exhibited significant antiviral activity against PPRV, with some compounds being more potent than the standard drug ribavirin. researchgate.net The broad spectrum of antiviral activity associated with the pyrazole moiety highlights its importance in the search for new antiviral therapies. researchgate.netfrontiersin.org

Antileishmanial Efficacy (e.g., against Leishmania infantum, Leishmania donovani, Leishmania amazonensis)

The pyrazole scaffold is a key structural motif in the development of novel antileishmanial agents. nih.gov Various pyrazole derivatives have demonstrated significant in vitro activity against different Leishmania species, including Leishmania infantum, Leishmania donovani, and Leishmania amazonensis. frontiersin.orgnih.gov

Studies have identified pyrazolopyrrolidinones as potent, broad-spectrum inhibitors of Leishmania infection, showing activity against both the intracellular amastigote and promastigote forms of L. donovani at low micromolar concentrations. frontiersin.org Similarly, a series of 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles and their 5-amino analogues were evaluated against L. amazonensis, L. braziliensis, and L. infantum. nih.gov Several of these compounds were highly active against L. amazonensis promastigotes, with IC50 values ranging from 15 to 60 μM. nih.gov One promising derivative from this series also showed in vivo efficacy, inhibiting the progression of cutaneous lesions in mice infected with L. amazonensis. nih.gov

Furthermore, research on other pyrazole derivatives has shown their potential against various Leishmania species. researchgate.netnih.govnih.gov For example, micromolar concentrations of a specific pyrazole derivative were found to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum. researchgate.net The IC50 values for this compound against the promastigote forms of L. tropica, L. major, and L. infantum were 0.48 µg/mL, 0.63 µg/mL, and 0.40 µg/mL, respectively. researchgate.net

Enzyme Modulation and Receptor Interactions

Thrombin Inhibition

Derivatives of 1H-pyrazol-5-amine have been identified as potent covalent inhibitors of thrombin, a key enzyme in the blood coagulation cascade. nih.govacs.org These compounds function through a serine-trapping mechanism, where they acylate the catalytic Ser195 residue of thrombin, leading to a temporary inhibition of its activity. nih.govnih.govresearchgate.net

Research has shown that flexible acylated 1H-pyrazol-5-amines can be potent thrombin inhibitors with IC50 values in the nanomolar range (16–80 nM). nih.govresearchgate.net These inhibitors often exhibit high selectivity for thrombin over other related serine proteases. nih.govresearchgate.net The covalent binding mechanism has been confirmed through mass-shift assays, which demonstrate the transfer of the acyl group from the pyrazole inhibitor to the active site serine of thrombin. nih.govresearchgate.net

The structure of the acyl group and other substituents on the pyrazole ring significantly influences the inhibitory potency and selectivity. acs.org For instance, fluorination of the pyrazole core has been shown to improve the inhibitory properties against thrombin. acs.org A 3-pyridyl-substituted and fluorinated acylated 1H-pyrazol-5-amine demonstrated a high ability to inhibit thrombin with an IC50 value of 1.3 nM. acs.org These findings highlight the potential of pyrazole-based compounds as a foundation for developing new anticoagulants. nih.govresearchgate.net

Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is a dual-specificity enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in cellular signaling. nih.gov PDE10A is predominantly expressed in the striatum of the brain and the testes. nih.gov Its significant role in regulating dopaminergic and glutamatergic neurotransmission has made it a target for the development of treatments for neuropsychiatric disorders, including schizophrenia and Huntington's disease. nih.govnih.gov

A thorough search of scientific literature did not yield specific data concerning the inhibitory activity of this compound against PDE10A. While various pyrazole-containing compounds have been investigated as PDE10A inhibitors, research on this specific molecule has not been published. nih.govnih.gov

Allosteric Modulation of G-Protein-Coupled Receptors (GPCRs)

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. nih.gov They transduce extracellular signals into intracellular responses. frontiersin.org Allosteric modulation involves ligands binding to a site on the receptor that is distinct from the primary (orthosteric) site used by the endogenous agonist. nih.gov This can "fine-tune" the receptor's response, offering potential for greater selectivity and novel therapeutic effects compared to traditional orthosteric ligands. nih.govnih.gov

No specific research detailing the allosteric modulation of any GPCR by this compound was found in the available scientific literature.

PCA-1/ALKBH3 Inhibitory Activity

Prostate cancer antigen-1 (PCA-1), also known as AlkB homolog 3 (ALKBH3), is an enzyme involved in DNA and RNA repair. Its overexpression has been linked to the progression of certain cancers, including prostate cancer, making it a potential target for anticancer drug development.

A review of published studies revealed no information on the inhibitory activity of this compound against PCA-1/ALKBH3.

Glucokinase (GKA) Activation

Glucokinase (GK) is an enzyme that acts as a glucose sensor, primarily in pancreatic β-cells and liver cells. It plays a critical role in regulating glucose homeostasis. Glucokinase activators (GKAs) are compounds that enhance the activity of GK, leading to increased glucose uptake by the liver and enhanced insulin (B600854) secretion from the pancreas. This mechanism has been explored for the treatment of type 2 diabetes mellitus.

There is no available research data on the potential for this compound to act as a glucokinase activator.

Angiotensin Converting Enzyme (ACE) Inhibitory Activity

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established therapeutic strategy for managing hypertension and heart failure. nih.gov

No studies were identified in the scientific literature that have evaluated the ACE inhibitory activity of this compound.

Impact of Substituent Variations on Pyrazole and Pyridine Rings

Modifications to the pyrazole and pyridine cores are fundamental to tuning the pharmacological properties of this class of compounds.

The introduction of different substituent groups at various positions on the pyrazole ring significantly impacts biological activity. Studies on 3,4,5-substituted pyrazoles have shown that even minor changes can lead to substantial differences in inhibitory potency. For instance, in a series of meprin inhibitors, the 3,5-diphenylpyrazole (B73989) derivative demonstrated high inhibitory activity in the low nanomolar range against meprin α. nih.gov When one of the phenyl groups was replaced, the introduction of a small methyl group or a larger benzyl (B1604629) group led to a decrease in activity, whereas a cyclopentyl moiety resulted in a similar level of activity to the diphenyl parent compound. nih.gov

In other studies, compounds with neutral or electron-donating groups at the 4-position of the pyrazole ring generally exhibited better biological activity than those with electron-withdrawing groups. acs.org For example, the addition of a p-nitrophenyl group to a pyrazole scaffold resulted in anti-inflammatory activity superior to the standard drug diclofenac (B195802) sodium. nih.gov Furthermore, N-alkylation of the pyrazole with fluoroethyl and fluoropropyl groups has been successfully used to create analogues for applications such as PET imaging ligands. nih.gov While specific data on ferrocenyl substitution at these positions is not detailed in the reviewed literature, the varied effects of different alkyl and aryl groups underscore the sensitivity of the pyrazole scaffold to substitution.

Table 1: Impact of C3(5) Substituents on Meprin α Inhibition

| Compound | Substituent at C3(5) | Inhibitory Activity vs. Meprin α |

|---|---|---|

| 7a | Phenyl | High (low nanomolar range) |

| 14a | Methyl | Decreased |

| 14b | Benzyl | Decreased |

| 14c | Cyclopentyl | Similar to Phenyl |

The incorporation of fluorine atoms and hydroxy groups is a common strategy to enhance the drug-like properties of heterocyclic compounds. Fluorination can improve metabolic stability and receptor binding affinity. acs.org For instance, the development of a radiofluorinated analogue of a pyrazol-4-yl-pyridine derivative led to a subtype-selective positive allosteric modulator for the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov The strategic placement of fluorine can be crucial; for example, fluorination of 3-substituted pyridines often occurs with high selectivity at the 2-position. acs.org

Similarly, the addition of hydroxy groups can impact activity, though not always positively. In one study on pyrazolo[4,3-c]pyridines, a hydroxyethyl (B10761427) derivative showed no improvement in activity compared to the parent compound. acs.org However, replacing a polar 4-hydroxyphenyl substituent with a more hydrophobic group was found to significantly reduce the antidepressant effect in a different series of pyrazoline compounds, highlighting the role of polar groups in specific receptor interactions. frontiersin.org

The spatial arrangement of the pyridine ring relative to the pyrazole core is a critical determinant of biological activity. Studies consistently show that different regioisomers can have vastly different pharmacological profiles. For instance, in a series of inhibitors for immune cytopenias, a 1,5-disubstituted pyrazole (19) was a potent inhibitor of phagocytosis, while its 1,3-disubstituted regioisomer (27) was inactive, suggesting a steric preference for the 1,5-substitution pattern. acs.orgacs.org

In another example targeting the PEX14–PEX5 protein–protein interaction, a pyrazolo[4,3-c]pyridine derivative with a substituent at the N-1 position of the pyrazole was active, whereas the corresponding N-2 regioisomer showed only modest inhibitory activity. acs.org This demonstrates that the precise location of nitrogen atoms and substituents within the heterocyclic framework governs the molecule's ability to interact with its biological target. The synthesis of pyrazolo[3,4-b]pyridines can also result in two different regioisomers if a nonsymmetrical dicarbonyl compound is used, with the final product ratio depending on the electrophilicity of the carbonyl groups. nih.gov

Steric and Electronic Effects on Reactivity and Biological Function

Research into derivatives of the pyrazol-yl-pyridine core demonstrates a clear relationship between these properties and biological activity. Modifications to the scaffold, even minor ones, can lead to significant changes in a compound's affinity for its target and its functional efficacy.

In the context of medicinal chemistry, understanding these effects is crucial for the rational design of new therapeutic agents. For instance, studies on pyrazol-4-yl-pyridine derivatives as positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4 (M4 mAChR) have shown that systematic structural modifications directly impact receptor affinity and cooperativity. nih.gov Similarly, the anti-inflammatory and analgesic properties of related heterocyclic compounds are tied to the spatial arrangement of their aromatic rings and the nature of their functional groups. mdpi.com

Detailed Research Findings

A key study exploring the structure-activity relationship (SAR) of pyrazol-4-yl-pyridine derivatives for the human M4 mAChR provides specific insights into steric and electronic effects. Researchers synthesized a series of compounds with variations on the pyridine ring and N-alkylation of the pyrazole moiety to probe their allosteric binding properties. nih.gov

Electronic Effects: The electronic nature of substituents on the pyridine ring was shown to be a critical determinant of activity. The introduction of different groups alters the electron density of the aromatic system, influencing its interaction with the receptor binding pocket. The study compared compounds with different substituents at the 5-position of the pyridine ring. The data revealed that modulating the electronic landscape of this part of the molecule could fine-tune its affinity (pKi) and cooperativity (log αβ). nih.gov In other studies on pyridine derivatives, the insertion of electron-donating groups like hydroxyl (OH) or methoxy (OMe) and electron-withdrawing groups like halogens has been shown to significantly alter antiproliferative activity, highlighting the general importance of electronic effects in the biological function of pyridine-containing compounds. nih.gov

Steric Effects: The size and bulk of substituents also play a pivotal role. The N-alkylation of the pyrazole ring with different fluoroalkyl groups in the M4 PAM study demonstrated the impact of steric bulk near the core scaffold. The addition of a fluoroethyl group (compound 12) versus a fluoropropyl group (compound 13) resulted in measurable differences in binding properties, indicating that the size of the alkyl chain influences the molecule's orientation or fit within the allosteric site. nih.gov In other chemical systems, steric hindrance has been observed to directly prevent certain chemical reactions, such as the acylation of sterically hindered aminopyridines, underscoring how steric factors can control chemical reactivity. mdpi.com

| Compound | Structure | Affinity (pKi) | Cooperativity (log αβ) |

|---|---|---|---|

| 8 | Pyrazol-4-yl-pyridine with 5-methoxypyridin-2-yl substituent | 6.01 ± 0.04 | 0.91 ± 0.08 |

| 9 | Pyrazol-4-yl-pyridine with 5-fluoropyridin-2-yl substituent | 6.45 ± 0.03 | 1.14 ± 0.05 |

| 10 | Pyrazol-4-yl-pyridine with 6-methoxypyridin-3-yl substituent | 5.88 ± 0.04 | 0.89 ± 0.07 |

| 11 | Pyrazol-4-yl-pyridine with 6-fluoropyridin-3-yl substituent | 6.21 ± 0.03 | 1.03 ± 0.05 |

| 12 | N-fluoroethyl derivative of compound 9 | 7.45 ± 0.04 | 1.25 ± 0.05 |

| 13 | N-fluoropropyl derivative of compound 9 | 7.03 ± 0.04 | 1.22 ± 0.05 |

Medicinal Chemistry and Drug Discovery Applications

Role as a Lead Compound and Pharmacophore in Drug Design

The 4-(pyridin-2-yl)-1H-pyrazol-5-amine core serves as a privileged scaffold in drug discovery, primarily due to its ability to form key interactions with the active sites of various biological targets. globalresearchonline.net This framework is particularly prominent in the development of kinase inhibitors, where the pyrazole (B372694) and pyridine (B92270) rings can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of these enzymes. nih.govnih.gov The amino group at the 5-position of the pyrazole ring provides a critical anchor point for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. dntb.gov.ua

Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including the treatment of cancer, inflammatory diseases, and neurological disorders. nih.govnih.govnih.gov For instance, compounds incorporating the pyrazolopyrimidine core, a related structure, have shown promise as potent inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. nih.gov The versatility of the aminopyrazole structure allows it to serve as a foundational element for creating libraries of compounds for high-throughput screening, leading to the identification of novel hits for various targets. dntb.gov.ua

Strategies for Compound Optimization and Improvement

Once a lead compound containing the this compound scaffold is identified, medicinal chemists employ various strategies to optimize its properties and develop it into a viable drug candidate. These strategies focus on improving metabolic stability, modulating lipophilicity, and employing advanced drug design techniques.

Enhancing Metabolic Stability and Pharmacokinetic Properties

A critical aspect of drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. The metabolic stability of derivatives can be enhanced through targeted chemical modifications. For example, replacing a metabolically labile piperazine (B1678402) ring with a more stable piperidine (B6355638) or homopiperazine (B121016) ring has been shown to improve stability in rat liver microsomes. nih.gov In one study, piperidine analogues demonstrated significantly improved metabolic stability compared to their piperazine counterparts. nih.gov

Modulating Lipophilicity for Improved Drug Candidates

Lipophilicity, the ability of a compound to dissolve in fats and lipids, is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the replacement of a polar pyrazolopyrimidine core with more lipophilic bicyclic cores like pyrrolo[2,1-f] globalresearchonline.netnih.govacs.orgtriazine, pyrrolo[1,2-b]pyridazine, and thieno[2,3-b]pyrazine (B153567) led to IRAK4 inhibitors with increased permeability. nih.gov

Scaffold Hopping and Structure-Based Drug Design

Scaffold hopping is a powerful strategy used to identify novel chemical series with improved properties by replacing the central core of a molecule while retaining its key binding interactions. plos.org For example, a shape-based scaffold hopping approach was used to convert a pyrimidine-based inhibitor into a pyrazole core with better physicochemical properties for targeting the dual leucine (B10760876) zipper kinase (DLK). nih.gov This strategy can lead to the discovery of compounds with different intellectual property landscapes and improved drug-like characteristics.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, plays a pivotal role in guiding these modifications. By visualizing how a compound binds to its target, chemists can design more potent and selective inhibitors. For instance, the crystal structure of c-Met kinase was used to design novel 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives with improved inhibitory activity. nih.gov Similarly, the design of pyridine derivatives as SIK inhibitors was inspired by overlaying the structures of existing inhibitors within the SIK3 protein structure. acs.org

High-Throughput Screening (HTS) Campaigns for Hit Identification

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. The this compound scaffold and its derivatives are well-suited for inclusion in such libraries due to their synthetic accessibility and diverse biological activities. ontosight.ai

HTS campaigns have been instrumental in identifying pyrazole-based inhibitors for various targets. For example, a biochemical HTS campaign on SIK2 led to the discovery of a new class of inhibitors based on a pyrido[3,4-b]pyrazine (B183377) scaffold. acs.org These initial hits, while often having moderate potency, serve as the starting point for further optimization through medicinal chemistry efforts. The pyrazole scaffold is frequently found in successful kinase inhibitors, highlighting its importance in this therapeutic area. nih.gov

Computational Approaches in Drug Discovery

Computational methods are integral to modern drug discovery, accelerating the process of identifying and optimizing new drug candidates. These approaches range from virtual screening of large compound databases to detailed molecular modeling studies.

Pharmacophore modeling, which defines the essential three-dimensional arrangement of functional groups required for biological activity, is a widely used technique. nih.govresearchgate.netvietnamjournal.ru A pharmacophore model can be used to screen virtual libraries for molecules that fit the defined criteria, significantly narrowing down the number of compounds that need to be synthesized and tested. frontiersin.org For instance, a pharmacophore model for TASK-3 channel blockers was used to rationally design novel 5-(indol-2-yl)pyrazolo[3,4-b]pyridines. nih.gov

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com This information helps in understanding the structure-activity relationship (SAR) and in designing modifications to improve binding affinity and selectivity. Docking studies were used to understand the binding mode of 4-(imidazol-5-yl)pyridine derivatives in the active sites of B-RAF and p38α kinases. strath.ac.uk Furthermore, quantum mechanical calculations can be employed to understand the electronic properties of molecules and their preferred conformations, providing deeper insights into their binding capabilities. amazonaws.com

Target Fishing for Identification of Biological Action Targets

Target fishing is a computational strategy used in the early stages of drug discovery to identify the potential biological targets of a small molecule. nih.gov For compounds like this compound, this approach leverages large bioactivity databases to correlate its structural features with known ligand-target interactions. The underlying principle is that structurally similar molecules often share similar biological targets. nih.gov

The pyrazole scaffold is a key feature in numerous approved protein kinase inhibitors (PKIs), highlighting the importance of this ring system in developing new anticancer drugs. Analysis of pharmacological databases reveals that pyrazole derivatives exhibit class-selectivity towards protein kinases involved in cancer pathology. studiauniversitatis.ro The aminopyrazole core, as present in this compound, is a crucial component in inhibitors targeting a variety of kinases.

Table 1: Examples of Protein Kinase Targets for Aminopyrazole Scaffolds

| Target | Disease Relevance | Reference |

|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | nih.gov |

| Salt-Inducible Kinase 2/3 (SIK2/SIK3) | Inflammatory Diseases, Cancer | acs.orgacs.org |

| Rearranged during Transfection (RET) Kinase | Various Cancers | nih.gov |

By employing target fishing methods, researchers can generate a ranked list of the most probable protein targets for this compound. This allows for focused experimental validation, saving significant time and resources in the drug development pipeline. nih.gov The pyridine ring and the 5-amino group on the pyrazole ring are key for creating specific interactions that determine target affinity and selectivity.

In silico Modeling for Ligand-Target Interactions

Once potential targets are identified, in silico modeling techniques such as molecular docking and molecular dynamics (MD) simulations are employed to investigate the interactions between the ligand and its target protein at an atomic level. These methods are crucial for understanding the binding mode and for guiding the structural optimization of lead compounds. nih.gov

For pyrazole derivatives, docking studies have revealed key binding interactions within the active sites of protein kinases. The heterocyclic nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. acs.org For instance, in studies of SIK inhibitors, the 2-aminopyridine (B139424) moiety was shown to form hydrogen bonds with the backbone of key amino acid residues in the kinase hinge region. acs.org

Molecular dynamics simulations provide further insight into the stability of the ligand-protein complex over time. nih.gov For a pyrazole derivative targeting the RET kinase, MD simulations confirmed that the compound remained stable within the binding pocket, maintaining crucial hydrophobic and hydrogen bond interactions throughout the simulation. nih.gov These computational studies are invaluable for rational drug design, allowing for the prediction of how modifications to the this compound scaffold might enhance its binding affinity and selectivity for a specific target.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile, encompassed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in silico prediction of ADME properties is now a standard practice in drug discovery to identify and filter out compounds with poor drug-like characteristics, thus reducing late-stage attrition. typeset.io

Various computational models, such as those available through the SwissADME web tool, can predict the physicochemical and pharmacokinetic parameters of a molecule like this compound. typeset.io These predictions are often guided by frameworks like Lipinski's Rule of Five, which outlines the molecular properties associated with good oral bioavailability.

Table 2: Predicted ADME Properties for this compound

| Property | Predicted Value | Drug-Likeness Guideline |

|---|---|---|

| Molecular Weight | 174.19 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 0.85 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 4 | < 10 |

| Rotatable Bonds | 1 | < 9 |

| Topological Polar Surface Area (TPSA) | 77.9 Ų | 20-130 Ų |

| Gastrointestinal Absorption | High | High |

| CYP2D6 Inhibitor | Yes | No is preferable |

These properties were predicted using publicly available computational tools and serve as an estimation.

The predictions suggest that this compound has a favorable profile in terms of size, polarity, and flexibility, indicating good potential for oral bioavailability. typeset.io However, the predicted inhibition of cytochrome P450 (CYP) enzymes, such as CYP2D6 and CYP3A4, is a potential liability that would need to be addressed through structural modification and experimental testing, as this can lead to drug-drug interactions. researchgate.net

Addressing Neglected Tropical Diseases through Novel Therapeutic Agent Development

Neglected tropical diseases (NTDs) affect over a billion people, primarily in low-income communities. acs.org The existing treatments for many NTDs are inadequate due to issues like toxicity, limited efficacy, and growing drug resistance, creating an urgent need for new therapeutic agents. nih.govnih.gov

The pyrazole scaffold has emerged as a promising starting point for the development of novel antiparasitic drugs. nih.gov Research has demonstrated the potential of pyrazole derivatives against a range of parasites responsible for NTDs.

Chagas Disease: Caused by Trypanosoma cruzi, this disease is a major health problem in Latin America. A study focusing on a library of pyrazole derivatives identified several compounds with promising activity against the intracellular amastigote form of the parasite and good predicted oral bioavailability. nih.gov

Schistosomiasis: This disease is caused by Schistosoma worms, and reliance on a single drug (praziquantel) raises concerns about resistance. A series of pyrazoline derivatives showed potent activity against adult Schistosoma mansoni worms ex vivo, with the most active compound having an EC50 value of 6.2 μM and a favorable selectivity index. nih.gov

Leishmaniasis: This parasitic disease has various clinical manifestations, and current treatments are often toxic and lengthy. nih.gov Quinoline- and pyridine-based compounds have shown activity against Leishmania species, suggesting that scaffolds like this compound could be promising for developing new antileishmanial agents. scitechjournals.comnih.gov The mechanism of action for some of these compounds involves the disruption of the parasite's mitochondrial function. nih.gov

The development of new chemical entities is critical to combatting NTDs. acs.org The versatile nature of the this compound scaffold, combined with the proven antiparasitic activity of related compounds, makes it a valuable candidate for further investigation in the search for safer and more effective treatments for these devastating diseases.

Coordination Chemistry and Materials Science Research

Ligand Design and Metal Complex Formation

The unique molecular architecture of 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, which integrates both pyridine (B92270) and pyrazole (B372694) moieties, makes it a compelling candidate for ligand design in coordination chemistry. These nitrogen-containing heterocyclic rings are well-established coordinating agents for a variety of metal ions. researchgate.net

Coordination Properties with Transition Metals (e.g., Zinc, Copper(II))

The nitrogen atoms in both the pyridine and pyrazole rings act as donor sites, facilitating coordination with transition metals. While specific studies on this compound are limited, research on analogous structures provides significant insight. For instance, the closely related ligand, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, readily forms complexes with zinc chloride (ZnCl₂). researchgate.netnih.gov In these complexes, the ligand typically chelates to the metal cation through its pyridinyl and pyrazolyl nitrogen donors. researchgate.net

Studies on other pyrazole- and pyridine-containing ligands with metals like copper(II) and zinc(II) show a variety of coordination modes. researchgate.netrsc.org Pyrazole-containing copper complexes, for example, can form structures with varying nuclearity, from mononuclear to polynuclear assemblies. researchgate.net Similarly, ligands containing a pyridine ring have been shown to form stable complexes with Cu(II), often resulting in square planar or square pyramidal geometries. nih.gov The coordination of this compound with transition metals like copper(II) and zinc(II) is expected to be robust, leading to the formation of stable, chelated structures. nih.govnih.gov

Influence of Pyrazole and Pyridine Moieties on the Coordination Environment

The presence of both a pyrazole and a pyridine ring within the same molecule creates a bidentate or potentially polydentate ligand. The pyrazole moiety itself offers multiple coordination modes. researchgate.net The pyridine-type nitrogen (N2) of the pyrazole ring and the nitrogen of the pyridine ring are positioned to form a stable five- or six-membered chelate ring with a metal ion. This chelation enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect.

In the zinc chloride complex of the analogous 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the ligand coordinates to the zinc ion, while the amino group on the pyrazole ring engages in secondary interactions, such as hydrogen bonding with anions. researchgate.netnih.gov This bifunctionality, where one part of the ligand binds the metal ion and another part directs the supramolecular assembly, is a key feature. The specific geometry around the metal center is influenced by the steric and electronic properties of both the pyrazole and pyridine rings, as well as any other substituents present.

Supramolecular Assembly and Intermolecular Interactions

The self-assembly of coordination complexes into larger, ordered structures is governed by a variety of non-covalent interactions. For this compound complexes, hydrogen bonding and π-π stacking are expected to be the dominant forces.

Analysis of Hydrogen Bonding and π-π Stacking Interactions in Solid-State Structures

Hydrogen Bonding: The amino group (-NH₂) and the pyrazole N-H group in this compound are excellent hydrogen bond donors. In the solid state, these groups can form extensive networks of hydrogen bonds with suitable acceptors, such as counter-ions (e.g., chloride, nitrate) or solvent molecules. researchgate.net For example, in complexes of related amino-pyrazole ligands, the amino group is frequently observed to form hydrogen bonds with coordinated or non-coordinated anions. researchgate.netnih.gov These interactions play a crucial role in organizing the molecules into one-, two-, or three-dimensional supramolecular architectures. rsc.org The formation of hydrogen-bonded sheets and chains is a common feature in the crystal structures of related pyrazole compounds. nih.gov

π-π Stacking: The aromatic pyridine and pyrazole rings are capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of the rings overlap, are a significant stabilizing force in the crystal packing of many aromatic coordination compounds. researchgate.netconicet.gov.ar In related structures, π-π stacking interactions are observed between pyridine rings of adjacent complexes, often with centroid-to-centroid distances indicative of significant interaction. mdpi.com The combination of hydrogen bonding and π-π stacking can lead to complex and robust layered or framework structures. conicet.gov.arcsic.es

| Interaction Type | Participating Moieties | Typical Role in Solid State | Supporting Evidence from Related Compounds |

|---|---|---|---|

| Hydrogen Bonding | -NH₂ (donor), Pyrazole N-H (donor), Anions/Solvents (acceptor) | Directs assembly into chains, sheets, and 3D networks. nih.govrsc.org | Observed in ZnCl₂ complexes of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. researchgate.netnih.gov |

| π-π Stacking | Pyrazole ring, Pyridine ring | Stabilizes crystal packing, often leading to layered structures. csic.es | Common in pyridine-containing metal complexes. researchgate.netmdpi.com |

| Ion-Dipole / Anion-π Interactions | Metal cation, Anions, Aromatic rings | Contributes to the stability of the overall supramolecular assembly. conicet.gov.ar | Identified in the crystal structures of related Ni(II) complexes. conicet.gov.ar |

Investigation of Ion-Dipole Interactions in Self-Assembly Processes

Beyond hydrogen bonding and π-π stacking, ion-dipole and related non-covalent interactions contribute to the self-assembly process. In charged complexes, the electrostatic interaction between the metal cation and polar molecules or anions is fundamental. Furthermore, anion-π interactions, where an anion is attracted to the electron-deficient region of an aromatic π-system, can be a significant structure-directing force. conicet.gov.ar In the crystal structure of a related Ni(II) complex containing a pyridine ligand, anion-π interactions between a carboxylate oxygen atom and the aromatic ring were observed to stabilize the layered assembly. conicet.gov.ar The interplay of these varied interactions dictates the final supramolecular architecture and the material's properties.

Advanced Material Applications

The specific coordination chemistry and supramolecular behavior of this compound complexes make them candidates for advanced materials, particularly in the field of photoluminescent materials.

Research on 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its zinc complex has shown that these compounds exhibit interesting photoluminescent properties. nih.govresearchgate.net A significant enhancement in fluorescence intensity was observed upon the formation of the zinc complex. researchgate.net Furthermore, both the ligand and the complex displayed aggregation-induced emission (AIE) behavior, where the emission of light is more intense in the solid state or in aggregates compared to in solution. nih.gov This property is highly desirable for applications in sensors, bio-imaging, and solid-state lighting. The structural rigidity provided by the coordinated metal ion and the extended conjugation in the ligand system are key factors for such luminescent behavior. Given the structural similarities, it is plausible that complexes of this compound could also exhibit valuable photophysical properties.

Development of Fluorescent Dyes and Aggregation-Induced Emission Materials

The structural characteristics of this compound and its derivatives make them excellent candidates for the development of fluorescent materials. The presence of both electron-donating (amine) and electron-accepting (pyridine and pyrazole) moieties facilitates intramolecular charge transfer (ICT), a key process for fluorescence.

Research has shown that pyrazole derivatives can be used to create fluorescent probes for various applications, including bioimaging. nih.gov For instance, some pyrazole-based compounds exhibit intense fluorescence, which can be modulated by the presence of specific analytes. mdpi.com The quantum yield of these materials, a measure of their fluorescence efficiency, can be significantly high, making them suitable for use in sensing and imaging technologies. nih.govnih.gov

A particularly interesting phenomenon observed in some pyridinium-based compounds is Aggregation-Induced Emission (AIE). rsc.orgmagtech.com.cn In contrast to many traditional fluorescent dyes that suffer from aggregation-caused quenching (ACQ) where their fluorescence diminishes at high concentrations or in the solid state, AIE-active molecules become more emissive upon aggregation. magtech.com.cn This property is highly desirable for applications such as organic light-emitting diodes (OLEDs) and biological sensing. magtech.com.cn The AIE effect in pyridinium (B92312) salts is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. magtech.com.cnnih.gov

Table 1: Photoluminescent Properties of Pyridinium Salts Exhibiting Aggregation-Induced Emission

| Compound | Solution PLQY (%) | Solid State PLQY (%) | Emission Increase (Fold) |

|---|---|---|---|

| Pyridinium Salt 1 | 1.9 | 5.3 | 2.8 |

| Pyridinium Salt 2b | <0.1 | - | >187 |

| Pyridinium Salts 2-5 | <0.1 | 9.7 - 18.7 | up to 187 |

PLQY = Photoluminescence Quantum Yield. Data sourced from nih.gov.

Exploration of Electrochemical Activity (e.g., via Ferrocenyl Conjugation)

The incorporation of redox-active units, such as ferrocene (B1249389), into the structure of this compound opens up possibilities for creating materials with tunable electrochemical properties. Ferrocene is a well-known organometallic compound that can undergo reversible oxidation-reduction reactions, making it a valuable component in the design of electrochemical sensors and molecular switches.

A study detailing the synthesis and characterization of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine highlights the potential of such compounds. nih.gov The strategic design of this ligand, which combines the coordinating ability of the pyrazolyl-pyridine scaffold with the electrochemical activity of the ferrocenyl group, aims to produce metal assemblies that can act as a "switch". nih.gov The electrochemical behavior of these materials can be investigated using techniques like cyclic voltammetry to understand their redox processes. The presence of the ferrocene moiety allows for the potential to modulate the magnetic or optical properties of the material through electrochemical stimulation. nih.gov

Table 2: Selected Crystallographic Data for 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine

| Parameter | Value |

|---|---|

| Chemical Formula | C18H16FeN4 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.079(4) |

| b (Å) | 6.088(3) |

| c (Å) | 14.632(4) |

| β (°) | 105.268(4) |

| Volume (ų) | 1209.8(5) |

Data sourced from nih.gov.

Design of New Materials with Unique Electronic and Optical Properties

The versatility of the this compound scaffold allows for extensive functionalization, leading to the design of new materials with tailored electronic and optical properties. By modifying the substituents on the pyrazole or pyridine rings, researchers can fine-tune the energy levels of the molecular orbitals, which in turn affects the absorption and emission characteristics of the resulting compounds. researchgate.netmdpi.com

Coordination of these ligands to various metal ions can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with unique architectures and functionalities. researchgate.netmdpi.comresearchgate.net These materials can exhibit interesting properties such as photoluminescence, catalysis, and magnetic ordering. rsc.orgrsc.org For example, the incorporation of pyrazolyl-pyridine ligands into zinc complexes has resulted in materials with notable photoluminescent and catalytic activities. researchgate.netrsc.org

Furthermore, derivatives of pyrazole have been investigated for their potential in photovoltaic applications. researchgate.net The synthesis of novel compounds incorporating pyrazole and quinoline (B57606) moieties has led to materials with promising photovoltaic properties, including significant open-circuit voltage and short-circuit current density. researchgate.net These findings underscore the potential of pyrazole-based compounds in the development of next-generation electronic and optoelectronic devices. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of heterocyclic compounds.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules similar to 4-(Pyridin-2-yl)-1H-pyrazol-5-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to optimize the molecular geometry and analyze electronic properties. tandfonline.com Studies on analogous compounds, such as 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one, have utilized methods like CAM-B3LYP to accurately predict electronic absorption spectra, which are crucial for understanding the molecule's interaction with light. nih.govresearchgate.net Such analyses reveal the distribution of electron density and the energies of molecular orbitals, which dictate the molecule's reactivity and spectroscopic behavior. nih.gov For instance, in a study of 5-(4-fluorophenyl)-1H-pyrazol-3-amine, DFT was used to determine the optimized molecular crystal structure and analyze molecular electrostatic potential (MEP), providing insights into reactive sites for electrophilic and nucleophilic attacks. tandfonline.com

Molecular Orbital Analysis

Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive. nih.govresearchgate.net

In related pyrazole (B372694) derivatives, the HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient areas. researchgate.net For this compound, the pyrazole and pyridine (B92270) rings, along with the amine substituent, would significantly influence the spatial distribution and energy levels of these frontier orbitals. Analysis of similar structures shows that charge transfer often occurs within the molecule upon electronic excitation. nih.gov The Fukui functions, derived from DFT, can further pinpoint specific atomic sites prone to nucleophilic or electrophilic attack. nih.gov

Calculated Orbital Properties of a Related Pyrazole Derivative

| Property | Value (Method) | Reference |

|---|---|---|

| HOMO-LUMO Gap | Small (indicates chemical reactivity) | nih.gov |

| HOMO location | Centered on phenyl rings | researchgate.net |

Molecular Dynamics Simulations for Conformational and Binding Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational landscapes and the analysis of how a molecule might bind to a biological target, such as a protein.

For pyrazole derivatives with potential therapeutic applications, MD simulations are crucial for understanding their interaction with enzyme active sites. nih.govchemmethod.com For example, simulations on pyrazole-carboxamides have been used to assess the stability of their docked poses within carbonic anhydrase receptors, revealing that stable binding is maintained with only minor conformational changes over simulation times of 50 nanoseconds. nih.gov In studies of other kinase inhibitors containing pyrazole motifs, MD simulations have helped to explain isoform selectivity by revealing specific interactions, like hydrogen bonds and salt bridges, with key amino acid residues in the binding pocket. acs.org These simulations provide a dynamic view that complements the static picture from molecular docking, offering insights into the stability and strength of intermolecular interactions. chemmethod.com

Graph Theoretical Analysis for Structural and Property Correlation

Graph theory provides a mathematical framework to correlate the structural features of a molecule with its physicochemical properties and biological activities. In this approach, the molecule is represented as a graph, where atoms are vertices and bonds are edges. Topological indices, which are numerical descriptors derived from the graph, can then be calculated and used in quantitative structure-activity relationship (QSAR) models.

While no specific graph theoretical analysis for this compound was found, studies on other complex pyrazole derivatives have successfully employed this method. For instance, a graph theoretical analysis was conducted on a series of (5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives to model their antiproliferative activity against breast cancer cells. nih.gov This type of analysis helps in identifying the structural fragments that are most influential for a given property, guiding the design of new compounds with enhanced activity.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms for the synthesis of pyrazole derivatives is essential for optimizing reaction conditions and improving yields. The synthesis of 4-substituted pyrazoles often involves multi-step or one-pot multi-component reactions.

The formation of the pyrazolo[3,4-b]pyridine core, which is structurally related to the target molecule, can occur through several pathways. One common method involves the reaction of a 5-aminopyrazole with a β-diketone or a similar 1,3-dielectrophilic species. nih.gov The mechanism typically proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization steps. nih.gov Another strategy involves the reaction of an enaminone with a 5-aminopyrazole, where an acid catalyst facilitates condensation and cyclization to form the fused pyridine ring. nih.gov The synthesis of pyrazolo[4,3-b]pyridines, another related scaffold, has been achieved from 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution followed by a modified Japp–Klingemann reaction. nih.gov General pyrazole synthesis often relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-(Pyridin-2-yl)-1H-pyrazol-5-amine , both ¹H and ¹³C NMR would provide critical data for structural confirmation and an assessment of its purity.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for the protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as the amine and N-H protons, would be analyzed. The aromatic protons of the pyridine ring would be expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with characteristic coupling patterns. The pyrazole ring protons would also exhibit distinct signals, and the amine protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the pyridine and pyrazole rings would give rise to a distinct signal, with their chemical shifts being indicative of their electronic environment.

The purity of a sample of This compound can also be assessed by NMR. The presence of any unexpected signals in either the ¹H or ¹³C NMR spectrum would indicate the presence of impurities. Quantitative NMR (qNMR) techniques could also be employed for a precise determination of purity against a certified reference standard.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on related structures and are for illustrative purposes. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | - | ~150 |

| Pyridine C3 | ~7.2 | ~122 |

| Pyridine C4 | ~7.7 | ~137 |

| Pyridine C5 | ~7.1 | ~121 |

| Pyridine C6 | ~8.5 | ~149 |

| Pyrazole C3 | ~7.5 | ~135 |

| Pyrazole C4 | - | ~105 |

| Pyrazole C5 | - | ~145 |

| Pyrazole N1-H | ~12.0 (broad) | - |

| Amine NH₂ | ~5.0 (broad) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, the exact molecular formula can be confirmed. For This compound (molecular formula C₈H₈N₄), HRMS would be used to verify this composition, distinguishing it from other isomers or compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands corresponding to the N-H stretches of the amine and pyrazole groups, C-N stretching vibrations, and the aromatic C-H and C=C/C=N stretching of the pyridine and pyrazole rings.

Table 2: Expected IR Absorption Bands for this compound (Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.)

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine, Pyrazole) | 3500 - 3200 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N and C=C Stretch (Aromatic Rings) | 1650 - 1450 |

| N-H Bend (Amine) | 1650 - 1580 |

| C-N Stretch | 1350 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic rings in This compound , absorb UV or visible light, promoting electrons to higher energy orbitals. The UV-Vis spectrum would show one or more absorption maxima (λmax), which are characteristic of the compound's electronic structure. This data can be useful for quantitative analysis and for studying the effects of different solvents or pH on the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For This compound , a reversed-phase HPLC method would likely be developed to assess its purity. This would involve using a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the compound would be a characteristic identifier under specific chromatographic conditions. By integrating the peak area, the purity of the sample can be determined, and with the use of a calibration curve, the exact concentration of the compound in a solution can be quantified.

X-ray Diffraction (XRD) Techniques

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If a suitable single crystal of This compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound. While specific crystallographic data for this compound is not readily found in public databases, this technique remains the gold standard for unambiguous structural elucidation in the solid state.

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline phases of a solid material. The analysis of pyrazoline compounds by PXRD allows for the identification of the crystal system, space group, and unit cell parameters. researchgate.net In a typical analysis, the powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). researchgate.net

The resulting diffractogram, a plot of diffraction intensity versus 2θ, serves as a unique fingerprint for the crystalline solid. For novel pyrazoline compounds, the experimental powder pattern can be indexed to determine the unit cell dimensions. For instance, a pyrazoline derivative was indexed to a monoclinic space group with specific unit cell parameters (e.g., a = 25.440(5) Å, b = 5.124(2) Å, c = 26.261(6) Å, β = 105.75(2)°). researchgate.net This data is crucial for phase identification and for ensuring the bulk material corresponds to the structure determined by single-crystal X-ray diffraction. The quality of the fit between the observed and calculated patterns is often evaluated using figures of merit. researchgate.net

Table 1: Information Derived from Powder X-ray Diffraction

| Parameter | Description |

|---|---|

| Diffraction Peaks (2θ) | The angular positions of the diffraction peaks, which are characteristic of the crystal lattice spacings according to Bragg's Law. |

| Peak Intensity | The height of the diffraction peaks, which relates to the distribution of atoms within the crystal structure. |

| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice, determined from the peak positions. researchgate.net |

| Crystal System/Space Group | The classification of the crystal structure based on its symmetry elements, such as monoclinic or triclinic. researchgate.netmdpi.com |

| Phase Purity | The absence of peaks from other crystalline phases indicates the purity of the sample. |

Surface and Morphological Analysis (e.g., Scanning Electron Microscopy (SEM))

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. The analysis provides direct images of the particles, revealing key characteristics such as particle shape, size distribution, and surface texture. For a crystalline powder like this compound, SEM analysis would be used to assess the habit of the crystals (e.g., plates, needles, blocks) and the degree of particle aggregation. This morphological information is vital as it can influence bulk properties like flowability, dissolution rate, and packing density.

Porosity and Surface Area Analysis (e.g., Nitrogen Adsorption-Desorption Isotherms, BET)

The Brunauer-Emmett-Teller (BET) method, based on the physical adsorption of gas molecules on a solid surface, is the standard for determining the specific surface area of a material. The analysis involves measuring the amount of nitrogen gas adsorbed onto the surface of the sample at cryogenic temperatures over a range of partial pressures. The resulting adsorption-desorption isotherm provides data on the specific surface area, pore volume, and pore size distribution. While particularly critical for materials designed to be porous, this analysis confirms whether a crystalline compound like this compound is non-porous, which is typical for dense organic crystals.

Thermal Analysis (e.g., Thermogravimetric Analysis (TG), Differential Thermogravimetry (DTG))

Thermal analysis techniques are employed to study the effect of heat on a material. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides crucial information about the thermal stability and decomposition profile of the compound. A TGA curve will show the temperature at which the compound begins to decompose and can reveal the presence of residual solvents or water through mass loss at lower temperatures.

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass change versus temperature. The peaks on the DTG curve correspond to the temperatures of the fastest decomposition rates, offering a more precise indication of the decomposition steps.

Table 2: Data from Thermal Analysis

| Analysis Type | Information Provided |

|---|---|

| TGA | - Onset temperature of decomposition- Percentage of mass loss in decomposition steps- Presence of volatile components (e.g., water, solvents)- Final residual mass |

| DTG | - Temperature of maximum decomposition rate for each step- Resolution of overlapping decomposition events |

Elemental Analysis for Compositional Verification

Elemental analysis is a standard procedure to verify the empirical formula of a newly synthesized compound. It precisely measures the weight percentage of key elements—typically carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values confirms the elemental composition and the purity of the sample. For this compound (C₉H₉N₅), the theoretical composition is a benchmark against which the synthesized product is validated. mdpi.com This technique has been used to confirm the composition of various pyrazole and related heterocyclic derivatives. mdpi.comresearchgate.net

Table 3: Theoretical vs. Found Elemental Composition of this compound (C₉H₉N₅)

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 57.74% | Data from experimental analysis |

| Hydrogen (H) | 4.85% | Data from experimental analysis |

| Nitrogen (N) | 37.41% | Data from experimental analysis |

Hirshfeld Surface Analysis for Intermolecular Interactions